molecular formula C29H29N3O5 B11657660 methyl 3-(3-{(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

methyl 3-(3-{(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B11657660
M. Wt: 499.6 g/mol
InChI Key: ABOXYVMURNUMAC-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-(3-{[(5E)-1-(4-TERT-BUTYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a combination of pyrrole, benzoate, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3-{[(5E)-1-(4-TERT-BUTYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials might include tert-butylphenyl derivatives, diazinane precursors, and pyrrole compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous quality control measures. The process would be optimized for cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3-{[(5E)-1-(4-TERT-BUTYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the diazinane or pyrrole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. Its structural features could interact with various biological targets, leading to potential therapeutic applications.

Medicine

In medicine, the compound or its derivatives could be investigated for their pharmacological properties. This might include studies on their efficacy, toxicity, and mechanism of action in treating specific diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers, coatings, or catalysts. Its unique chemical properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism by which METHYL 3-(3-{[(5E)-1-(4-TERT-BUTYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzoate derivatives, pyrrole-containing molecules, and diazinane-based structures. Examples include:

  • METHYL 3-(3-{[(5E)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
  • METHYL 3-(3-{[(5E)-1-(4-ETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

Uniqueness

The uniqueness of METHYL 3-(3-{[(5E)-1-(4-TERT-BUTYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE lies in its specific combination of functional groups and structural features. This unique arrangement allows for specific interactions and reactivity that might not be observed in other similar compounds.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

methyl 3-[3-[(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C29H29N3O5/c1-17-14-20(18(2)31(17)23-9-7-8-19(15-23)27(35)37-6)16-24-25(33)30-28(36)32(26(24)34)22-12-10-21(11-13-22)29(3,4)5/h7-16H,1-6H3,(H,30,33,36)/b24-16+

InChI Key

ABOXYVMURNUMAC-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.